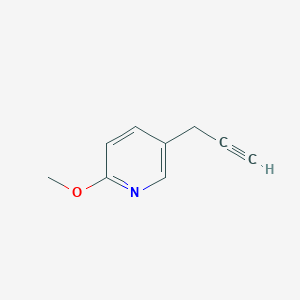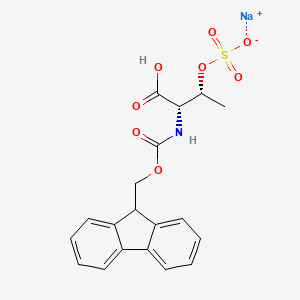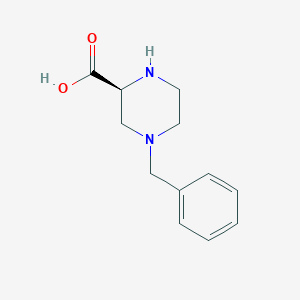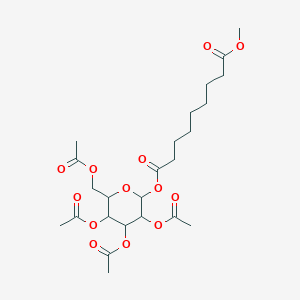
Cbz-DL-Lys(Boc)-DL-Leu-OMe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cbz-DL-Lys(Boc)-DL-Leu-OMe is a synthetic compound used in various chemical and biological research applications. It is a derivative of lysine and leucine, two essential amino acids, and is often used in peptide synthesis and other biochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Lys(Boc)-DL-Leu-OMe typically involves the protection of the amino groups of lysine and leucine. The process begins with the protection of the epsilon-amino group of lysine using a carbobenzyloxy (Cbz) group. The alpha-amino group of lysine is then protected with a tert-butyloxycarbonyl (Boc) group. Leucine is esterified with methanol to form the methyl ester (OMe). The protected lysine and leucine derivatives are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process.
化学反应分析
Types of Reactions
Cbz-DL-Lys(Boc)-DL-Leu-OMe undergoes various chemical reactions, including:
Hydrolysis: The ester group (OMe) can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Cbz and Boc protecting groups can be removed under acidic or basic conditions to yield the free amino groups.
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Deprotection: Cbz group can be removed using hydrogenation with palladium on carbon (Pd/C) as a catalyst. Boc group can be removed using trifluoroacetic acid (TFA).
Coupling Reactions: Commonly performed using DCC or DIC in the presence of HOBt or NHS.
Major Products Formed
Hydrolysis: Formation of the corresponding carboxylic acid.
Deprotection: Formation of free amino groups.
Coupling Reactions: Formation of longer peptide chains.
科学研究应用
Cbz-DL-Lys(Boc)-DL-Leu-OMe is widely used in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biochemical Studies: Used to study enzyme-substrate interactions and protein folding.
Drug Development: Used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cbz-DL-Lys(Boc)-DL-Leu-OMe is primarily related to its role as a protected amino acid derivative. The protecting groups (Cbz and Boc) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The ester group (OMe) can be hydrolyzed to form the corresponding carboxylic acid, which can then participate in further coupling reactions.
相似化合物的比较
Similar Compounds
Cbz-DL-Lys(Boc)-OH: Similar structure but lacks the ester group (OMe).
Cbz-DL-Lys(Z)-OH: Similar structure but uses a different protecting group (Z) instead of Boc.
Cbz-DL-Lys(Boc)-DL-Leu-OH: Similar structure but lacks the ester group (OMe).
Uniqueness
Cbz-DL-Lys(Boc)-DL-Leu-OMe is unique due to the presence of both Cbz and Boc protecting groups, as well as the ester group (OMe). This combination of protecting groups and functional groups allows for selective reactions and modifications, making it a versatile compound in peptide synthesis and biochemical research.
属性
IUPAC Name |
methyl 4-methyl-2-[[6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoyl]amino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N3O7/c1-18(2)16-21(23(31)34-6)28-22(30)20(14-10-11-15-27-24(32)36-26(3,4)5)29-25(33)35-17-19-12-8-7-9-13-19/h7-9,12-13,18,20-21H,10-11,14-17H2,1-6H3,(H,27,32)(H,28,30)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBZICOYXRMYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12282715.png)
![2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B12282727.png)
![1,6,13-Trihydroxy-8-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B12282730.png)
![3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12282737.png)





![Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate](/img/structure/B12282774.png)
![4-[(4-Boc-1-piperazinyl)methyl]quinoline](/img/structure/B12282786.png)


